Atto 425-NHS 酯

描述

Synthesis Analysis

The synthesis of Atto 425-NHS ester and other N-hydroxysuccinimide (NHS) esters involves a coupling reaction with carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent. This process is a cornerstone in peptide synthesis, bioconjugate chemistry, and the creation of functionalized materials. Recent advancements have introduced more efficient strategies for preparing these esters, expanding their utility and application range in scientific research (Barré et al., 2016).

Molecular Structure Analysis

The structure of Atto 425-NHS ester, characterized by Fourier transform infrared spectra and nuclear magnetic resonance analysis, indicates the presence of characteristic ester absorption peaks. These analyses confirm the esterification degree and provide insights into the molecular interactions and stability of the compound under various conditions, as demonstrated in the synthesis and analysis of related NHS esters (Yang et al., 2017).

Chemical Reactions and Properties

Atto 425-NHS ester participates in a range of chemical reactions, primarily targeting the amino groups of biomolecules for conjugation. This reactivity is essential for the attachment of fluorescent labels to proteins and other targets. NHS esters, including Atto 425-NHS, react under mild conditions, offering a versatile tool for the development of fluorescent probes and the study of biomolecular functions (Nanda & Lorsch, 2014).

Physical Properties Analysis

The physical properties of Atto 425-NHS ester, such as solubility, stability, and fluorescence characteristics, are crucial for its application in biological assays. These properties are determined by the ester's molecular structure and influence its performance in various experimental conditions. Understanding these properties is essential for optimizing the use of Atto 425-NHS ester in research and diagnostic applications.

Chemical Properties Analysis

The chemical properties of Atto 425-NHS ester, including its reactivity with amines, stability in aqueous solutions, and resistance to photobleaching, define its utility in bioconjugation processes. Studies on similar NHS esters highlight the importance of these properties in the success of biochemical and cell biology experiments, ensuring that fluorescent labels remain attached and active under experimental conditions (Ward et al., 2017).

科学研究应用

生物缀合技术

Atto 425-NHS 酯主要用于各种生物缀合技术。它在用荧光染料和酶标记蛋白质方面发挥着重要作用,为生物分子研究的进步做出了重大贡献。这一应用对于理解蛋白质相互作用和复杂生物系统中的功能至关重要 (Klykov & Weller, 2015)。

微阵列和纳米粒子的表面活化

该化合物还用于色谱载体、微珠、纳米粒子和微阵列载玻片的表面活化。这种用途对于诊断工具的开发和促进分子水平上的相互作用研究至关重要 (Cheng et al., 2007)。

蛋白质和肽化学

在蛋白质和肽化学中,Atto 425-NHS 酯发挥着关键作用。它用于肽的化学合成,提供了一种创建可用于研究和药物开发的复杂分子的方法 (Barré et al., 2016)。

材料和聚合物的功能化

Atto 425-NHS 酯用于材料和聚合物的功能化。这一应用对于创建具有独特性质的专用材料以用于各种科学领域(包括生物技术和材料科学)具有重要意义 (Orski et al., 2010)。

蛋白质标记和分析

它用于位点特异性蛋白质标记,这对于阐明分子生物学和生物化学中的机制至关重要。这一应用使蛋白质结构和功能的详细研究成为可能,增强了我们对生物过程的理解 (Dempsey et al., 2018)。

生化反应中偶联条件的优化

Atto 425-NHS 酯参与优化各种生化反应中的偶联条件。这一作用对于提高生化分析和技术的效率和特异性至关重要 (Tournier et al., 1998)。

作用机制

Target of Action

Atto 425-NHS ester primarily targets amino groups or amine-modified oligonucleotides . These targets are prevalent in various biological molecules, including proteins and nucleic acids, making Atto 425-NHS ester a versatile tool for bioconjugation .

Mode of Action

Atto 425-NHS ester interacts with its targets by forming a stable amine bond . This reaction occurs when the NHS (N-hydroxysuccinimide) ester moiety of the compound reacts with the amino groups present in proteins or amine-modified oligonucleotides . The result is a covalently attached fluorescent label that can be detected using fluorescence microscopy .

Biochemical Pathways

The primary biochemical pathway involved in the action of Atto 425-NHS ester is the amine coupling reaction . This reaction is facilitated by the NHS ester group, which readily reacts with compounds containing amino groups . The result is a chemically stable amide bond between the dye and the target molecule .

Result of Action

The result of Atto 425-NHS ester’s action is the formation of a fluorescently labeled target molecule . This allows for the visualization of the target molecule under a fluorescence microscope, aiding in various research applications such as the development of bifunctional fluorescent micro-particles and the identification of gram-negative bacteria in real-time PCR assays .

Action Environment

The action of Atto 425-NHS ester is influenced by several environmental factors. The compound is soluble in DMF, DMSO, and water , and its reactivity is pH-dependent . The optimal pH range for NHS-ester coupling is pH 8.0 – 9.0 . Additionally, the compound should be stored at -20°C and protected from light and moisture to maintain its stability .

属性

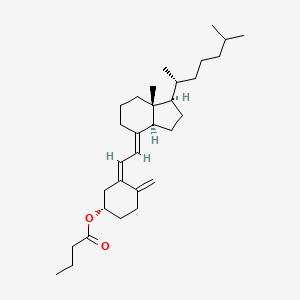

IUPAC Name |

ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEQEMDTFPYCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583415 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892156-28-4 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

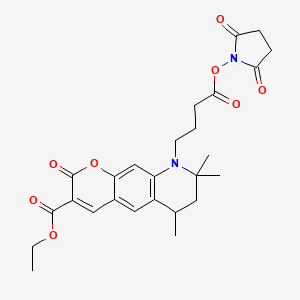

![3-O-[1-[(4-fluorophenyl)methyl]piperidin-4-yl] 5-O-propan-2-yl (4R)-6-methyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-3,5-dicarboxylate](/img/structure/B1255707.png)

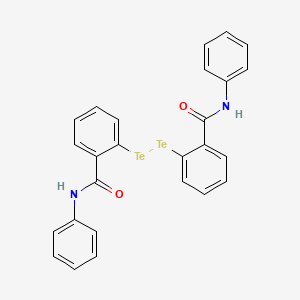

![1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole](/img/structure/B1255708.png)

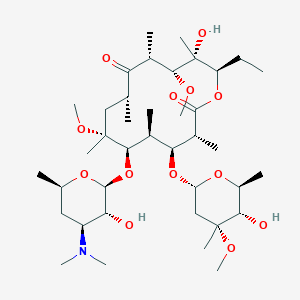

![(1R,4R,5S,8R,15R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1255718.png)